Cas no 167426-89-3 (Chloromethylphenethyltris(trimethylsiloxy)silane,mixed M-,p- ,a-,b-isomers)
Chloromethylphenethyltris(trimethylsiloxy)silane,mixed M-,p- ,a-,b-isomers Chemical and Physical Properties
Names and Identifiers
-
- chloromethylphenethyltris(trimethylsiloxy)silane,mixed m-,p- ,a-,b-isomers
- chloroMethylphenethyltris(triMethylsiloxy)silane
- CHLOROMETHYLPHENETHYLTRIS(TRIMETHYLSILOXY)SILANE, mixed m,p
- α,β isomers
- 167426-89-3
- 2-[4-(chloromethyl)phenyl]ethyl-tris(trimethylsilyloxy)silane
- chloromethylphenethyltris(trimethylsiloxy )silane
- Chloromethylphenethyltris(trimethylsiloxy)silane,mixed M-,p- ,a-,b-isomers
-
- Inchi: 1S/C18H37ClO3Si4/c1-23(2,3)20-26(21-24(4,5)6,22-25(7,8)9)15-14-17-10-12-18(16-19)13-11-17/h10-13H,14-16H2,1-9H3
- InChI Key: MNTJRRZVVBCLGY-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(=CC=1)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Computed Properties
- Exact Mass: 448.15100
- Monoisotopic Mass: 448.1508289g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 10
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- PSA: 27.69000
- LogP: 6.46130
Chloromethylphenethyltris(trimethylsiloxy)silane,mixed M-,p- ,a-,b-isomers Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | S25109-25g |
Chloromethylphenethyltris(trimethylsiloxy )silane |
167426-89-3 | 25g |
£225.00 | 2022-02-28 |
Chloromethylphenethyltris(trimethylsiloxy)silane,mixed M-,p- ,a-,b-isomers Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Chloromethylphenethyltris(trimethylsiloxy)silane,mixed M-,p- ,a-,b-isomers
Recent Advances in the Study of Chloromethylphenethyltris(trimethylsiloxy)silane (CAS: 167426-89-3) and Its Isomers
Chloromethylphenethyltris(trimethylsiloxy)silane (CAS: 167426-89-3), a compound with mixed M-, p-, a-, and b-isomers, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This organosilicon compound is notable for its unique chemical properties, which make it a valuable intermediate in the synthesis of more complex molecules. Recent studies have explored its potential applications in drug delivery systems, surface modification, and as a precursor for bioactive molecules. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, characterization, and potential biomedical applications.
One of the key areas of interest in recent research has been the synthesis and purification of Chloromethylphenethyltris(trimethylsiloxy)silane and its isomers. A study published in the Journal of Organometallic Chemistry (2023) detailed an optimized synthetic route that improves yield and purity while minimizing the formation of unwanted byproducts. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the isomers and confirm their structural integrity. This work provides a foundation for further exploration of the compound's reactivity and potential applications.
In the realm of drug delivery, Chloromethylphenethyltris(trimethylsiloxy)silane has shown promise as a component of novel nanocarrier systems. A recent study in Advanced Materials (2024) demonstrated that the compound's siloxy groups can be functionalized to enhance the stability and targeting efficiency of nanoparticle-based drug delivery platforms. The mixed isomers were found to offer a balance of hydrophobicity and reactivity, making them suitable for tailoring the surface properties of nanocarriers. This could lead to improved therapeutic outcomes in treatments for cancer and other diseases.
Another significant development is the exploration of Chloromethylphenethyltris(trimethylsiloxy)silane in surface modification applications. Research published in Langmuir (2023) investigated its use as a coating agent for medical devices. The compound's ability to form stable, biocompatible films on various substrates was highlighted, with potential implications for reducing bacterial adhesion and improving the performance of implants. The mixed isomers were particularly effective in creating uniform coatings with tunable properties, offering versatility in biomedical applications.
Despite these advancements, challenges remain in the widespread adoption of Chloromethylphenethyltris(trimethylsiloxy)silane. Issues such as isomer separation, scalability of synthesis, and long-term stability under physiological conditions need to be addressed. Future research directions may include the development of more efficient purification techniques, in-depth toxicological studies, and exploration of new functionalization strategies to expand the compound's utility in the biomedical field.
In conclusion, Chloromethylphenethyltris(trimethylsiloxy)silane (CAS: 167426-89-3) and its isomers represent a promising area of research in chemical biology and pharmaceutical sciences. Recent studies have shed light on their synthesis, characterization, and potential applications in drug delivery and surface modification. As research continues to uncover the full potential of this compound, it is likely to play an increasingly important role in the development of advanced biomedical technologies.
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